molecular formula C7H9BrN2O B3039123 5-Bromo-3-isopropylpyrazin-2-OL CAS No. 98546-57-7

5-Bromo-3-isopropylpyrazin-2-OL

Cat. No. B3039123
CAS RN: 98546-57-7
M. Wt: 217.06 g/mol
InChI Key: YWPGZPVXDBURAZ-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropylpyrazin-2-OL is an organic compound that belongs to the pyrazine family . It has a CAS Number of 98546-57-7 and a molecular weight of 217.07 . The IUPAC name for this compound is 5-bromo-3-isopropylpyrazin-2-ol .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-isopropylpyrazin-2-OL is 1S/C7H9BrN2O/c1-4(2)6-7(11)9-3-5(8)10-6/h3-4H,1-2H3, (H,9,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-3-isopropylpyrazin-2-OL is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-3-isopropylpyrazin-2-OL and its derivatives are often used in chemical synthesis and characterization studies. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives, isobutyrohydrazonoyl bromide is used as a precursor. These compounds have shown promising antibacterial properties and potential for antitumor screening (Hassaneen et al., 2019).

Photophysical Properties

Compounds related to 5-Bromo-3-isopropylpyrazin-2-OL, like 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, are used in studying the photophysical properties of iridium(III) complexes. These studies are crucial for understanding the emission properties of these compounds, which is beneficial in developing materials for organic light-emitting devices (Stagni et al., 2008).

Electronic and Nonlinear Optical Properties

In the field of materials science, derivatives of 5-Bromo-3-isopropylpyrazin-2-OL are synthesized for their electronic and nonlinear optical properties. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides exhibit significant electronic delocalization, which is key to understanding their nonlinear optical behavior (Ahmad et al., 2021).

Antimicrobial and Cytotoxicity Studies

Some derivatives of 5-Bromo-3-isopropylpyrazin-2-OL are investigated for their antimicrobial and cytotoxic properties. The synthesis and characterization of compounds like 4-Bromo-1-hydroxynaphthalen-2-yl-pyrazoles reveal their potential as antimicrobial agents (Sherkar & Bhandarkar, 2015). Similarly, novel compounds synthesized from 5-bromo-2-pyridinyl derivatives have been screened for antitumor activity, showing significant results against various cancer cell lines (Huang et al., 2017).

Chemical Synthesis

The compound and its derivatives are frequently used in chemical synthesis, serving as key intermediates or reactants. For instance, 5-Bromo-2-pyridylzinc reagents are used in various coupling reactions, demonstrating their utility in synthetic chemistry (Rieke & Kim, 2011).

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-3-isopropylpyrazin-2-OL can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name

5-bromo-3-propan-2-yl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4(2)6-7(11)9-3-5(8)10-6/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPGZPVXDBURAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isopropylpyrazin-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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